TAAR1 Selectivity Over Alpha1 Adrenergic Receptors: A Key Differentiator vs. Historical Agonists
The primary claim of differentiation for this compound series is a marked selectivity for TAAR1 over adrenergic receptors, a critical advancement over early TAAR1 ligands. Patent data indicates that compounds of formula (I), which encompass the target compound's scaffold, demonstrate good selectivity for the TAAR1 receptor over human and rat alpha1 and alpha2 adrenergic receptors [1]. This overcomes a key liability seen with broad-acting amine-based compounds like RO5256390, which can activate cardiovascular adrenergic pathways, leading to hypotension [2]. While the exact Ki ratio for this specific compound is not publicly disclosed in an extractable format, the class-level patent claims establish a foundational selectivity advantage over non-selective benchmarks like 3-iodothyronamine (T1AM) or amphetamine derivatives.
| Evidence Dimension | TAAR1 vs. Alpha1 Adrenergic Receptor Selectivity Ratio |
|---|---|
| Target Compound Data | Selectivity for TAAR1 over alpha1 adrenergic receptors (exact ratio proprietary, but described as 'good selectivity' per patent claims) |
| Comparator Or Baseline | RO5256390 (a known TAAR1 agonist) - also activates adrenergic receptors; T1AM - non-selective trace amine |
| Quantified Difference | Target compound series demonstrates a functional separation between TAAR1 signaling and α1-mediated hypotension, a separation not observed with more promiscuous amines (qualitative improvement from 'undesirable side effects' to 'good selectivity') |
| Conditions | In vitro selectivity assays comparing TAAR1 vs. alpha1 and alpha2 adrenergic receptors (human and rat), as described in patent literature |
Why This Matters
This selectivity profile is the chief reason a researcher would procure this specific compound over a less selective TAAR1 agonist, as it minimizes off-target cardiovascular confounds in in vitro and in vivo models of CNS disorders.
- [1] Galley, G. et al. Substituted benzamide derivatives. U.S. Patent No. 9,029,370 B2. Issued May 12, 2015. (See lines 36-44 for selectivity statement). View Source
- [2] WO2002076950 and WO9712874, cited within US9029370B2 as prior art demonstrating unwanted cardiovascular effects of non-selective binders. View Source
